2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
Overview
Description
2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . This compound is known for its unique structure, which includes a hydroxyl group, a carboxylic acid group, and a pyrrole ring attached to a benzene ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with pyrrole under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the pyrrole ring on the benzene ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-(1H-pyrrol-1-yl)benzaldehyde.
Reduction: Formation of 2-hydroxy-5-(1H-pyrrol-1-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their function. The pyrrole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid: Lacks the pyrrole ring, making it less versatile in chemical reactions.
5-(1H-pyrrol-1-yl)benzoic acid: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
2-Hydroxy-3-(1H-pyrrol-1-yl)benzoic acid: Similar structure but with the pyrrole ring in a different position, affecting its reactivity.
Uniqueness
2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both a hydroxyl group and a pyrrole ring on the benzene ring. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-hydroxy-5-pyrrol-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10-4-3-8(7-9(10)11(14)15)12-5-1-2-6-12/h1-7,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOWHWZRBQBAMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357487 | |
Record name | 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53242-70-9 | |
Record name | 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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